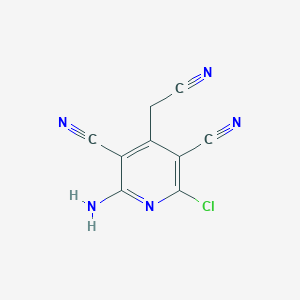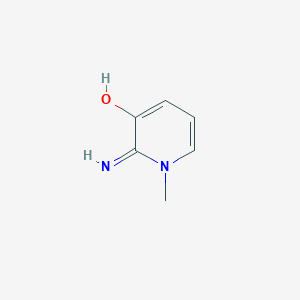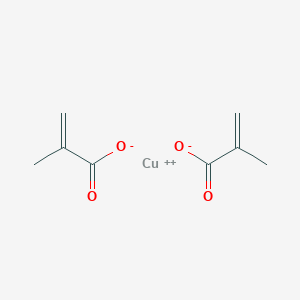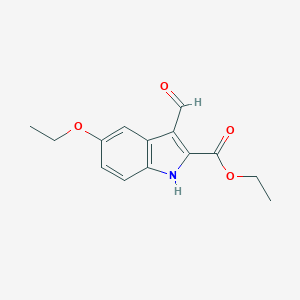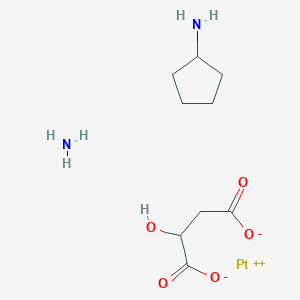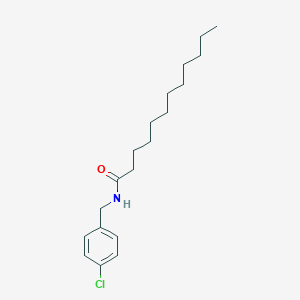
DODECANAMIDE, N-(p-CHLOROBENZYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-(p-chlorobenzyl)-, also known as DBNPA, is a highly effective biocide that has been extensively used in various industrial applications. This organic compound is a water-soluble white powder that is widely used as a preservative, disinfectant, and fungicide. DBNPA has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Mecanismo De Acción
DODECANAMIDE, N-(p-CHLOROBENZYL)- works by disrupting the cell membrane of microorganisms, leading to their death. It is effective against both gram-positive and gram-negative bacteria, as well as fungi and algae.
Efectos Bioquímicos Y Fisiológicos
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to have no significant biochemical or physiological effects on humans or animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DODECANAMIDE, N-(p-CHLOROBENZYL)- is highly effective against a wide range of microorganisms and is easy to use. It is also stable under a wide range of pH and temperature conditions. However, it can be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Direcciones Futuras
There are several future directions for research on DODECANAMIDE, N-(p-CHLOROBENZYL)-. One area of research could be to develop more environmentally friendly alternatives to DODECANAMIDE, N-(p-CHLOROBENZYL)- that are equally effective against microorganisms. Another area of research could be to study the long-term effects of DODECANAMIDE, N-(p-CHLOROBENZYL)- on aquatic ecosystems. Finally, research could be conducted to explore the potential use of DODECANAMIDE, N-(p-CHLOROBENZYL)- in medical applications, such as in the treatment of bacterial infections.
Métodos De Síntesis
DODECANAMIDE, N-(p-CHLOROBENZYL)- is synthesized by the reaction of p-chlorobenzyl chloride with dodecanamide in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been extensively used in various scientific research applications. It is commonly used as a biocide in water treatment systems, paper mills, and cooling towers. DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae. It is also used as a preservative in personal care products, such as shampoos and lotions.
Propiedades
Número CAS |
102366-71-2 |
|---|---|
Nombre del producto |
DODECANAMIDE, N-(p-CHLOROBENZYL)- |
Fórmula molecular |
C19H30ClNO |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
Clave InChI |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Otros números CAS |
102366-71-2 |
Sinónimos |
N-[(4-chlorophenyl)methyl]dodecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



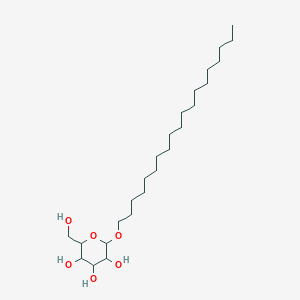
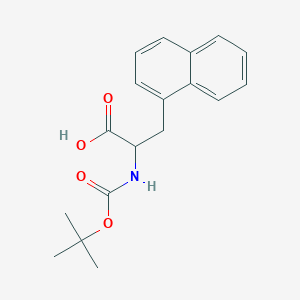
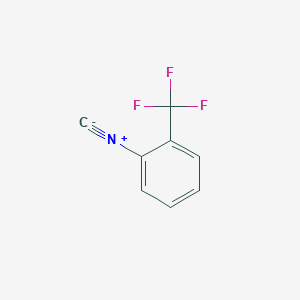
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
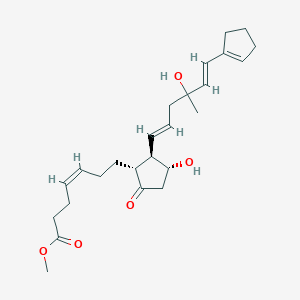
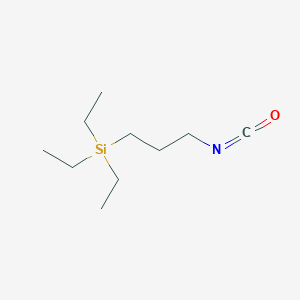
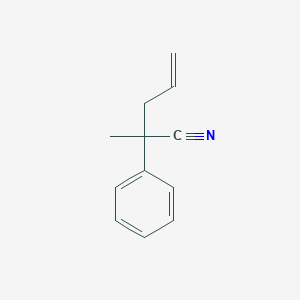
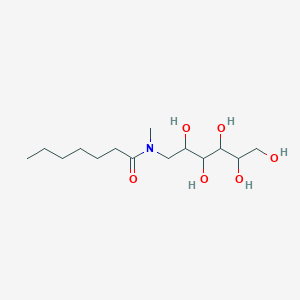
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
